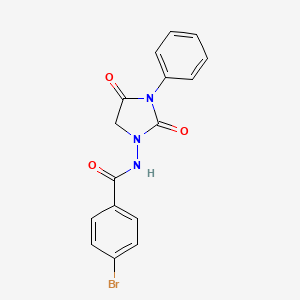
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide is a chemical compound with the molecular formula C16H12BrN3O3 and a molecular weight of 374.196 g/mol It is characterized by the presence of a bromine atom attached to a benzamide moiety, which is further connected to a 2,4-dioxo-3-phenylimidazolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting phenyl isocyanate with glycine in the presence of a suitable solvent such as ethanol.
Bromination of Benzamide: The bromination of benzamide is achieved by treating benzamide with bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The final step involves coupling the 2,4-dioxo-3-phenylimidazolidin-1-yl group with 4-bromobenzamide. This is achieved by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The imidazolidinone core can undergo oxidation reactions to form corresponding imidazolidinediones.
Reduction Reactions: The carbonyl groups in the imidazolidinone core can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium methoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Substituted benzamides with various functional groups.
Oxidation Reactions: Imidazolidinediones.
Reduction Reactions: Imidazolidinols.
Scientific Research Applications
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets. The imidazolidinone core is known to bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various mechanisms, including competitive inhibition, non-competitive inhibition, and allosteric modulation .
Molecular Targets and Pathways
Comparison with Similar Compounds
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide can be compared with other similar compounds, such as:
4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: This compound has a similar structure but contains a pyridine ring instead of an imidazolidinone core.
N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide: This compound has a similar imidazolidinone core but contains additional substituents on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and biological interactions. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C16H12BrN3O3 |
|---|---|
Molecular Weight |
374.19 g/mol |
IUPAC Name |
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide |
InChI |
InChI=1S/C16H12BrN3O3/c17-12-8-6-11(7-9-12)15(22)18-19-10-14(21)20(16(19)23)13-4-2-1-3-5-13/h1-9H,10H2,(H,18,22) |
InChI Key |
MJUINBWXXJLOHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)

![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)

![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)

![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)

![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
